7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with methyl groups at positions 7 and 8, a thiophene ring at position 2, and a carboxylic acid group at position 4
Mechanism of Action
Target of Action
Thiophene-based analogs and quinoline derivatives, which are structural components of this compound, have been reported to interact with a variety of biological targets . For instance, some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Given the reported biological activities of thiophene and quinoline derivatives, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, cancer progression, microbial growth, hypertension, and atherosclerosis .
Result of Action
Based on the reported activities of thiophene and quinoline derivatives, this compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell signaling, gene expression, and enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-acetylthiophene with 3,4-dimethylaniline, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the thiophene and methyl substitutions, resulting in different chemical and biological properties.
2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but without the methyl groups, which can affect its reactivity and applications.
7,8-Dimethylquinoline-4-carboxylic acid:
Uniqueness
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is unique due to the combination of its quinoline core, thiophene ring, and specific substitutions. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRXXRAMWJKFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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